molecular formula C13H10N2 B8009955 2-(4-Methylphenyl)isonicotinonitrile

2-(4-Methylphenyl)isonicotinonitrile

Cat. No.: B8009955
M. Wt: 194.23 g/mol
InChI Key: OVEZPDGOHQXDPA-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)isonicotinonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of isonicotinonitrile, where the 4-position of the phenyl ring is substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)isonicotinonitrile typically involves the reaction of 4-methylbenzyl chloride with isonicotinonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Methylbenzyl chloride+IsonicotinonitrileK2CO3,DMF,HeatThis compound\text{4-Methylbenzyl chloride} + \text{Isonicotinonitrile} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 4-Methylbenzyl chloride+IsonicotinonitrileK2​CO3​,DMF,Heat​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)isonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-methylbenzoic acid or other oxidized products.

    Reduction: Formation of 2-(4-methylphenyl)isonicotinamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylphenyl)isonicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)isonicotinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile group can act as a ligand, binding to metal ions or other molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanopyridine:

    2-(4-Methoxyphenyl)isonicotinonitrile: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

2-(4-Methylphenyl)isonicotinonitrile is unique due to the presence of the 4-methyl group, which can influence its reactivity and interactions compared to its analogs. This substitution can affect the compound’s physical properties, such as solubility and melting point, as well as its chemical behavior in various reactions.

Properties

IUPAC Name

2-(4-methylphenyl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-2-4-12(5-3-10)13-8-11(9-14)6-7-15-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEZPDGOHQXDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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